molecular formula C34H57N2O4+ B1682833 Vecuronium CAS No. 86029-43-8

Vecuronium

Cat. No.: B1682833
CAS No.: 86029-43-8
M. Wt: 557.8 g/mol
InChI Key: BGSZAXLLHYERSY-XQIGCQGXSA-N
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Chemical Reactions Analysis

Types of Reactions: Vecuronium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation of this compound bromide results in the formation of acetylated derivatives .

Biological Activity

Vecuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in clinical anesthesia to facilitate intubation and provide muscle relaxation during surgery. Understanding its biological activity, pharmacodynamics, and pharmacokinetics is crucial for optimizing its clinical use and minimizing adverse effects.

This compound acts primarily by blocking the neuromuscular transmission at the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the motor end plate, preventing muscle contraction. This mechanism results in muscle paralysis, which is reversible upon discontinuation of the drug or administration of a reversal agent such as neostigmine.

Pharmacodynamics

The pharmacodynamics of this compound can vary significantly based on several factors, including dosage, patient characteristics, and concurrent medications.

Dose-Response Relationship

A study involving 60 adult patients demonstrated that the dose-response curve for this compound is shifted rightward in men compared to women, indicating decreased sensitivity to the drug in males. The effective doses (ED50, ED90, ED95) were significantly higher in men:

ParameterMen (µg/kg)Women (µg/kg)
ED5023.9 (4.7)18.4 (3.7)
ED9045.4 (11.2)33.5 (7.8)
ED9555.7 (14.3)39.8 (9.6)

Additionally, the duration of neuromuscular block was longer in women than in men, with significant differences observed across various timing metrics (P < 0.005) .

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by rapid onset and intermediate duration of action. Key pharmacokinetic parameters include:

  • Distribution Half-Life : Approximately 4 minutes after intravenous administration.
  • Elimination Half-Life : Ranges from 65 to 75 minutes in healthy patients; shorter in specific populations such as pregnant women (35-40 minutes).
  • Volume of Distribution : Approximately 300 to 400 mL/kg.
  • Systemic Clearance Rate : About 3 to 4.5 mL/minute/kg .

Case Study: Neuromuscular Blockade Variability

A clinical study assessed the variability of this compound's effects among patients undergoing surgery. The results indicated considerable differences in neuromuscular blockade duration and recovery times:

MeasurementMedian Time (minutes)
Lag Time32.5
Latency Time240
Clinical Duration43.5
Complete Recovery87

Notably, about 55% of patients required pharmacological reversal due to prolonged neuromuscular blockade .

Inflammatory Conditions Impact

Research has shown that systemic inflammatory responses can significantly alter this compound's pharmacokinetics and dynamics. In a rat model with induced liver dysfunction, this compound's neuromuscular blockade was prolonged by up to 144% compared to controls, with plasma clearance reduced by approximately 68%. Administration of a nitric oxide synthase inhibitor improved clearance rates and reduced blockade duration .

Adverse Effects

While this compound is generally well-tolerated, it can lead to residual neuromuscular blockade if not properly monitored and managed. Reports indicate that excessive doses can enhance pharmacological effects and potentially lead to complications such as respiratory failure if recovery is not adequately facilitated .

Q & A

Q. What experimental models are recommended for assessing Vecuronium's neuromuscular blocking efficacy in vitro?

To evaluate this compound's activity, researchers typically use muscle-type acetylcholine receptor (AChR) assays. The compound inhibits AChR isoforms with IC50 values of 1–2 nM, measured via electrophysiological or radioligand binding assays . For additive or synergistic effects (e.g., with methylprednisolone), employ two-site binding models to analyze independent receptor interactions .

Q. How can conflicting data on this compound's metabolite potency be resolved in pharmacokinetic studies?

Discrepancies in metabolite activity (e.g., 3-hydroxy-vecuronium vs. 17-hydroxy derivatives) require comparative potency assays in vivo (e.g., vagal:neuromuscular block ratios in animal models) and analytical techniques like HPLC-MS to quantify metabolite concentrations. For instance, 3-hydroxy-vecuronium retains neuromuscular potency but has minimal cardiac effects, necessitating species-specific metabolic profiling .

Q. What validated methods ensure this compound bromide purity in pharmacological studies?

Follow USP guidelines using ion-pair chromatography with a C18 column and tetrabutylammonium hydroxide suppressor. System suitability criteria include ≥5000 theoretical plates and ≤2% RSD for peak reproducibility. Quantify impurities (e.g., pancuronium or related compounds) at 0.005 mg/mL detection limits .

Q. How do researchers address variability in this compound's IC50 across AChR isoforms?

Design dose-response studies using isolated receptor subtypes (e.g., fetal vs. adult muscle AChRs). Control variables like temperature (25°C), pH (7.4), and co-administered steroids. Statistical models (e.g., two-site independent binding) clarify additive interactions .

Q. What in vivo models best compare this compound's clearance to other neuromuscular blockers?

Use bile duct-cannulated rats to measure biliary excretion rates. This compound’s monoquaternary structure confers higher biliary clearance than bisquaternary agents like pancuronium. Normalize data to liver function biomarkers (e.g., ALT/AST) .

Q. How do this compound-corticosteroid interactions influence experimental outcomes?

Co-administer methylprednisolone and this compound in receptor binding assays. Analyze additive effects via Schild plots or allosteric models. Note that steroid-induced receptor conformational changes may alter this compound’s binding kinetics .

Q. What statistical frameworks validate this compound's dose-response relationships in clinical trials?

Apply a step-up/step-down design (e.g., sequential patient blocks) to assess reversal by sugammadex. Use train-of-four (TOF) monitoring at T2 reappearance and calculate recovery time variability with ANOVA or mixed-effects models .

Q. Which analytical techniques quantify this compound's impurities in formulations?

Employ ion-pair chromatography with acetonitrile/water mobile phases (1.5 mL/min flow rate). Detect related compounds (e.g., Compound F) at 254 nm, ensuring peak-to-valley ratios ≥2.0. Validate methods per ICH Q2(R1) .

Q. How is this compound's variable biliary excretion controlled in pharmacokinetic models?

Use surgically modified animal models (e.g., rats with bile duct ligation) to isolate hepatic vs. renal excretion. Compare AUC values for this compound and its metabolites using non-compartmental analysis .

Q. What methodologies assess this compound's impact on carotid body chemoreceptors?

Measure carotid sinus nerve activity (CSNA) in hypoxia-challenged animal models. This compound suppresses nicotinic signaling in chemoreceptor cells; use patch-clamp electrophysiology to confirm inhibition of hypoxia-induced depolarization .

Properties

Key on ui mechanism of action

Vecuronium is a bisquaternary nitrogen compound that acts by competitively binding to nicotinic cholinergic receptors. The binding of vecuronium decreases the opportunity for acetylcholine to bind to the nicotinic receptor at the postjunctional membrane of the myoneural junction. As a result, depolarization is prevented, calcium ions are not released and muscle contraction does not occur.

CAS No.

86029-43-8

Molecular Formula

C34H57N2O4+

Molecular Weight

557.8 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C34H57N2O4/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36/h25-32H,6-22H2,1-5H3/q+1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

BGSZAXLLHYERSY-XQIGCQGXSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C

Appearance

Solid powder

melting_point

228 °C

Key on ui other cas no.

86029-43-8
50700-72-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

1.86e-05 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bromide, Vecuronium
Citrate, Vecuronium
Hydrobromide, Vecuronium
Hydrochloride, Vecuronium
Maleate, Vecuronium
NC 45
NC-45
NC45
Norcuron
ORG NC 45
ORG NC45
ORG-NC 45
ORG-NC-45
ORG-NC45
ORGNC 45
ORGNC45
Phosphate, Vecuronium
Vecuronium
Vecuronium Bromide
Vecuronium Bromide, Quaternary Ion
Vecuronium Citrate
Vecuronium Hydrobromide
Vecuronium Hydrochloride
Vecuronium Maleate
Vecuronium Phosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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